molecular formula C9H9NO5 B052198 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid CAS No. 143382-03-0

5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

Cat. No.: B052198
CAS No.: 143382-03-0
M. Wt: 211.17 g/mol
InChI Key: CJSGMWRJOBFTCK-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine and is characterized by the presence of methoxymethyl and dicarboxylic acid functional groups. This compound is notable for its role as an intermediate in the synthesis of various chemical products, including herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

  • Quinolinic Acid
  • 2,5-Dimethylpyridine
  • Azamethiphos
  • 3,4-Pyridinedicarboxylic Acid
  • 2,6-Lutidine
  • Chromium Picolinate
  • Dimethylaminopyridine (Polymer-Bound)
  • Pyridine-2,6-dicarboxylic Acid
  • 4-Methylpyridine
  • 3,5-Pyridinedicarboxylic Acid

Uniqueness: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of herbicides sets it apart from other pyridine derivatives .

Properties

IUPAC Name

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-4-5-2-6(8(11)12)7(9(13)14)10-3-5/h2-3H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSGMWRJOBFTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451293
Record name 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143382-03-0
Record name 5-(Methoxymethyl)-2,3-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143382-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxymethyl-2,3-pyridinedicarboxylic acid
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Record name 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

7.0 g (35 mmol) 5-chloromethyl-pyridine-2,3-dicarboxylic acid anhydride (Va) were dissolved in 165 g (5.16 mol) methanol at room temperature, causing formation of mono-esters. 14 g (350 mmol) NaOH (50% in water) were slowly added whereupon the temperature rose to 50° C. and carboxylate started to precipitate. Stirring was continued for additional 5 h at 65° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
[Compound]
Name
mono-esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of dimethyl 5-(methoxymethyl)-2,3-pyridinedicarboxylate (60.0 g, 0.25 mol) and 50% sodium hydroxide solution (50.0 g, 0.63 mol) in water is heated at 90-110° C. for 2 hours under nitrogen while distilling off methanol and water. The reaction mixture is cooled to 10° C., treated with sulfuric acid to adjust the pH to 2.0 and filtered to obtain a solid. The solid is washed with water and vacuum dried to give the title product as a white solid (44.3 g, mp 161-162° C.).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 25% sodium methoxide in methanol (270 g, 1.25 mol) and [(5,6-dicarboxy-3-pyridyl)-methyl]trimethylammonium bromide, dimethyl ester (Ia) (347 g, 1.00 mol) in methanol (650 ml) is heated at reflux for 1 hour under nitrogen. Water (1 l) and sodium hydroxide (80.0 g, 2.0 mol) are added and the reaction mixture is distilled until the pot is 100-105° C. The reaction mixture is cooled to room temperature, treated with sulfuric acid to adjust the pH to a value from 1.5 to 2 and filtered to obtain a solid. The solid is washed with water and dried in a vacuum oven to obtain the title product as a white solid (mp 161-162° C.) which is greater than 99% pure by HPLC analysis.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl ester
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
270 g
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid
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5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid
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5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid
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Reactant of Route 6
5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid
Customer
Q & A

Q1: What is the significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in agricultural chemistry?

A1: This compound serves as a key intermediate in the production of imazamox [, ]. Imazamox is a widely used herbicide belonging to the imidazolinone class, known for its effectiveness against a broad spectrum of weeds. Therefore, the efficient synthesis of this compound is crucial for the cost-effective production of this important herbicide.

Q2: Could you describe the synthesis route for this compound outlined in the research?

A2: While the abstract from [] doesn't detail the specific steps, it mentions that the synthesis starts with diethyl maleate and proceeds through substitution, dehydration, condensation, and hydrolysis reactions. This suggests a multi-step process to achieve the final product. The research highlights achieving a 42.4% overall yield with a purity of 95.6%, indicating the viability of this synthetic route for potential industrial applications.

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